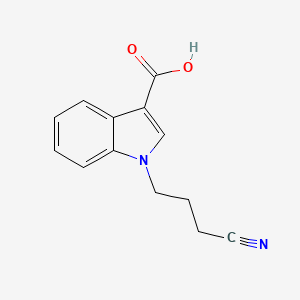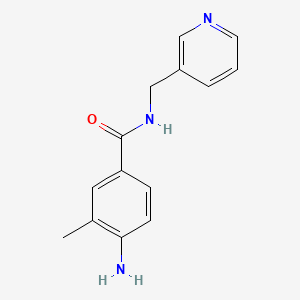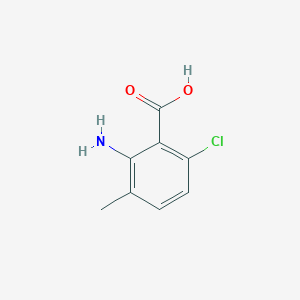![molecular formula C9H10N4S B1517264 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1038295-21-4](/img/structure/B1517264.png)
4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-[2-(Pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol (4-PYETT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. 4-PYETT is a member of the triazole family of compounds and has been studied extensively for its chemical and biological properties. This compound has been used in a variety of research areas, including pharmaceuticals, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
Antimicrobial Applications
One of the notable applications of derivatives of 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is in the field of antimicrobial research. Various triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, certain newly synthesized compounds containing the triazole moiety have shown good or moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Bayrak et al., 2009). Additionally, other studies have synthesized and evaluated novel benzothiazole-containing 4H-pyrimido[2,1-b]benzothiazoles derivatives, demonstrating their antimicrobial and antioxidant activities (Bhoi et al., 2016).
Corrosion Inhibition
Derivatives of 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors, particularly for mild steel in hydrochloric acid solutions. Schiff’s bases of this compound, such as 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, have shown excellent inhibition performance. This showcases the potential of these compounds in industrial applications to protect metals from corrosion (Ansari et al., 2014).
Photocatalytic and Electrocatalytic Applications
Notably, some nickel(II) thiolate complexes containing pyridinethiolate ligands derived from compounds related to 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol have shown effectiveness as catalysts in both photocatalytic and electrocatalytic hydrogen production. This highlights their potential use in sustainable energy applications, particularly in systems that aim for the light-driven production of hydrogen from aqueous solutions without involving noble metals (Han et al., 2013).
Propriétés
IUPAC Name |
4-(2-pyridin-2-ylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c14-9-12-11-7-13(9)6-4-8-3-1-2-5-10-8/h1-3,5,7H,4,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZBCUJMSHBRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1517185.png)


![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)




![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)


![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)